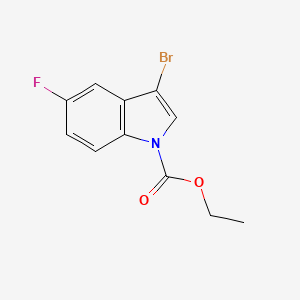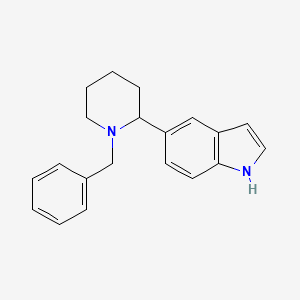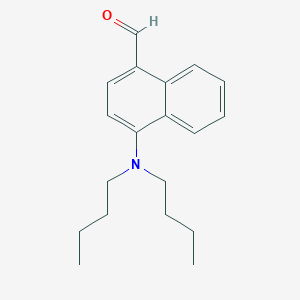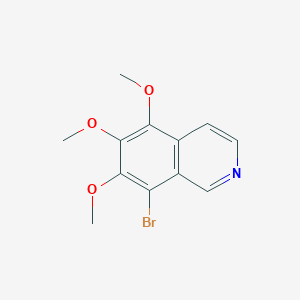![molecular formula C10H11Cl2N5O B11838260 9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine CAS No. 53549-09-0](/img/structure/B11838260.png)
9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine: is a synthetic compound that belongs to the class of purine analogs. This compound is characterized by its unique structure, which includes a purine base attached to a chlorinated oxolane ring. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine typically involves multiple steps. One common method starts with the chlorination of a suitable oxolane precursor, followed by the introduction of the purine base through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide, and catalysts like sodium hydride to facilitate the substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters, such as temperature and pressure. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, leading to the formation of various derivatives.
Oxidation and Reduction: The oxolane ring can be subjected to oxidation or reduction reactions, altering the functional groups attached to the ring.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the oxolane ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, dimethylformamide, and other polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products:
Substitution Products: Various purine derivatives with different substituents at the chloromethyl group.
Oxidation Products: Oxidized forms of the oxolane ring, such as lactones.
Reduction Products: Reduced forms of the oxolane ring, such as alcohols.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for therapeutic applications.
Medicine: The compound is investigated for its potential use in the treatment of viral infections and certain types of cancer. Its mechanism of action involves the inhibition of key enzymes involved in nucleic acid metabolism.
Industry: In the pharmaceutical industry, the compound is used in the development of new drugs. Its unique structure and reactivity make it a valuable intermediate in the synthesis of active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of 9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This is achieved through the inhibition of key enzymes, such as DNA polymerase and RNA polymerase, which are essential for nucleic acid replication and transcription. The compound’s chlorinated oxolane ring enhances its binding affinity to these enzymes, thereby increasing its potency.
Comparación Con Compuestos Similares
6-Chloropurine Riboside: Another purine analog with antiviral and anticancer properties.
9-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione: A compound with a similar oxolane ring structure but different substituents.
Uniqueness: The unique feature of 9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine lies in its chlorinated oxolane ring, which enhances its reactivity and binding affinity to target enzymes. This makes it a more potent inhibitor of nucleic acid synthesis compared to other similar compounds.
Propiedades
Número CAS |
53549-09-0 |
|---|---|
Fórmula molecular |
C10H11Cl2N5O |
Peso molecular |
288.13 g/mol |
Nombre IUPAC |
9-[(2R,4S,5R)-4-chloro-5-(chloromethyl)oxolan-2-yl]purin-6-amine |
InChI |
InChI=1S/C10H11Cl2N5O/c11-2-6-5(12)1-7(18-6)17-4-16-8-9(13)14-3-15-10(8)17/h3-7H,1-2H2,(H2,13,14,15)/t5-,6+,7+/m0/s1 |
Clave InChI |
PJGDEDUVJWPDNT-RRKCRQDMSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CCl)Cl |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11838177.png)






![4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11838227.png)






